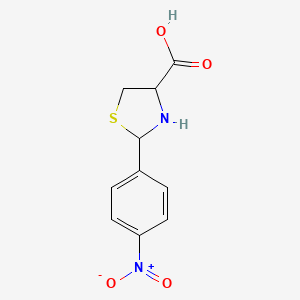

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a nitro-substituted thiazolidine derivative characterized by a five-membered thiazolidine ring fused with a carboxylic acid group at position 4 and a 4-nitrophenyl substituent at position 2. This compound has garnered attention for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), as well as gram-positive and gram-negative bacterial strains . Its structure-activity relationship (SAR) is influenced by the electron-withdrawing nitro group, which enhances antibacterial efficacy compared to other substituents . The compound’s synthesis typically involves condensation reactions between cysteine derivatives and nitro-substituted aldehydes, followed by purification via chromatographic methods .

Properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-4,8-9,11H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEHQPOUIXMETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can react with the thiazolidine ring under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity or the disruption of microbial cell walls, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolidine-4-carboxylic acid derivatives are structurally diverse, with variations in the substituent at position 2 of the thiazolidine ring. Below is a detailed comparison of 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid with key analogues:

Key Trends in Activity:

Substituent Position : Para-substituted nitro groups (e.g., 4-nitrophenyl) outperform meta- or ortho-substituted analogues due to optimal electronic and steric effects .

Electron-Withdrawing Groups : Nitro groups enhance antibacterial activity by increasing electrophilicity and interaction with bacterial enzymes or membranes .

Hydrophobic vs. Hydrophilic Groups : Chlorophenyl and nitrophenyl derivatives exhibit better membrane penetration than polar groups (e.g., hydroxyl), aligning with their antimicrobial efficacy .

Comparative Data Against Standard Drugs:

| Compound | Zone of Inhibition (mm) Against MRSA | Reference Drug (Ciprofloxacin) |

|---|---|---|

| This compound | 22–25 | 25–28 |

| 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | 16–18 | 25–28 |

Biological Activity

Overview

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound characterized by a thiazolidine ring, which includes a nitrophenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 254.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

The biological activity of this compound is thought to arise from its interactions with various molecular targets. The nitrophenyl group may facilitate electron transfer reactions, while the thiazolidine structure could interact with enzymes or receptors involved in critical biological pathways. These interactions can lead to modulation of cellular processes such as gene expression and metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate the specific pathways involved .

Anti-inflammatory Effects

Similar thiazolidine derivatives have demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways, including the NF-κB signaling pathway. This suggests that this compound may possess similar properties, potentially making it useful in managing inflammatory diseases .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | Similar thiazolidine structure | Different nitrophenyl substitution may affect biological activity |

| Thiazolidine-4-carboxylic acid | Base structure without nitrophenyl | Lacks the potentially impactful nitro group |

| 2-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | Another positional variant | May exhibit distinct chemical reactivity |

This table highlights the uniqueness of this compound due to its specific nitro substitution which may enhance its biological activities compared to other thiazolidines.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aromatic aldehydes (e.g., 4-nitrobenzaldehyde) and cysteine derivatives. Reaction optimization involves adjusting catalysts (e.g., acetic acid), solvents (e.g., ethanol), and temperature to enhance yield. For example, nitro-substituted derivatives show improved activity when synthesized under reflux conditions with rigorous purity checks via HPLC or TLC .

Q. How is the structural characterization of this compound performed, and what key spectroscopic features confirm its identity?

- Methodological Answer : FT-IR spectroscopy identifies the N-H stretching vibration at 1571–1580 cm⁻¹, confirming the thiazolidine ring structure. Additional characterization includes ¹H/¹³C NMR for verifying substituent positions and LC-MS for molecular weight validation .

Q. What in vitro antimicrobial activity has been reported for this compound, and what standardized assays are used to evaluate its efficacy against bacterial strains?

- Methodological Answer : The compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa, comparable to ciprofloxacin. Standardized disk diffusion assays (zone of inhibition measurements) and minimum inhibitory concentration (MIC) tests are employed, with results tabulated against reference antibiotics .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) to explain the enhanced antimicrobial activity of nitro-substituted thiazolidine derivatives?

- Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., 4-NO₂, 4-Cl, 3-NO₂) and comparing their activities. Nitro-substituted derivatives (e.g., 4-NO₂) show superior activity due to electron-withdrawing effects enhancing membrane penetration. Statistical tools like ANOVA are used to validate trends across bacterial strains .

Q. What crystallographic techniques and software (e.g., SHELX suite) are utilized to determine the three-dimensional structure of this compound, and how are hydrogen bonding interactions resolved?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (part of the SHELX suite) refines bond lengths and angles. Intermolecular O—H⋯O hydrogen bonds are resolved using difference Fourier maps, with thermal displacement parameters adjusted for accuracy. SHELXPRO interfaces with visualization tools like Mercury for 3D modeling .

Q. How should researchers address discrepancies in biological activity data arising from analytical artifacts, such as bound-state aldehyde conversion during sample preparation?

- Methodological Answer : Artifacts like aldehyde release from bound-state forms (e.g., 2-(isobutyl)-1,3-thiazolidine-4-carboxylic acid) during distillation can skew results. Validation involves parallel analyses using non-destructive techniques (e.g., LC-MS) and stability studies under varying pH/temperature .

Q. What strategies are recommended for designing derivatives of this compound to improve pharmacokinetic properties while maintaining antimicrobial efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.